

Application of SAR405 R Enantiomer in Autophagy Flux Assays

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Compound of Interest

Compound Name: SAR405 R enantiomer

Cat. No.: B560532

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Introduction

SAR405 is a potent and highly selective inhibitor of the class III phosphatidylinositol 3-kinase (PI3K), Vps34 (Vacuolar Protein Sorting 34).[1][2][3] Vps34 plays a crucial role in the initiation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[4][5] By inhibiting Vps34, SAR405 effectively blocks the formation of autophagosomes, the double-membraned vesicles that sequester cytoplasmic material for degradation.[6][7][8] This specific mechanism of action makes SAR405 an invaluable tool for studying autophagic processes and for investigating the therapeutic potential of autophagy modulation in various diseases, including cancer.[1][2][8]

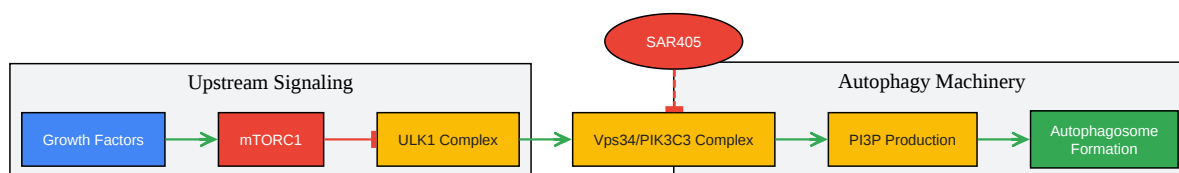
This document provides detailed application notes and protocols for the use of the **SAR405 R enantiomer** in autophagy flux assays, a critical method for monitoring the dynamic process of autophagy.

Mechanism of Action

SAR405 binds to the ATP-binding cleft of Vps34, inhibiting its lipid kinase activity.[6] This prevents the production of phosphatidylinositol 3-phosphate (PI3P) on the phagophore (also known as the isolation membrane), a critical step for the recruitment of downstream autophagy-related (ATG) proteins and the subsequent elongation and closure of the autophagosome.[4] Consequently, SAR405 treatment leads to a dose-dependent inhibition of autophagosome

formation under both basal and induced autophagy conditions, such as starvation or mTOR inhibition.[2][6][8]

Signaling Pathway of SAR405-mediated Autophagy Inhibition



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Caption: SAR405 inhibits the Vps34 complex, blocking PI3P production and autophagosome formation.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of SAR405 in various cell lines and assays.

Parameter	Cell Line	Condition	Value	Reference
Vps34 IC50	-	Biochemical Assay	1.2 nM	[3]
Vps34 Kd	-	Biophysical Assay	1.5 nM	[1][3]
GFP-FYVE IC50	HeLa	On-target activity	27 nM	[1]
Autophagy IC50	GFP-LC3 H1299	mTOR inhibition-induced	42 nM	[1][7][8]
Autophagy IC50	GFP-LC3 HeLa	Starvation-induced	419 nM	[3]
Cell Proliferation IC40	H1299	SAR405 alone	6,039 nM	[7]
Cell Proliferation IC40	H1299	SAR405 + Everolimus	380 nM	[7]
Cell Proliferation IC50	NCI-H28	72 hours	11.5 μ M	[9]
Cell Proliferation IC50	NCI-H2452	72 hours	16.7 μ M	[9]
Cell Proliferation IC50	MSTO-211H	72 hours	14.9 μ M	[9]

Experimental Protocols

Protocol 1: Autophagy Flux Assay by Immunoblotting of LC3 and p62

This protocol measures autophagy flux by monitoring the accumulation of LC3-II and the degradation of p62/SQSTM1 in the presence and absence of a lysosomal inhibitor. SAR405 is used to block the formation of new autophagosomes.

Materials:

- Cells of interest (e.g., HeLa, H1299)
- Complete cell culture medium
- Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS)
- SAR405 (stock solution in DMSO)
- Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
- PBS (Phosphate-Buffered Saline)
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH or β -actin
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency on the day of the experiment.
- Treatment:
 - Group 1 (Control): Treat cells with vehicle (DMSO).
 - Group 2 (Autophagy Induction): Treat cells with an autophagy inducer (e.g., starve in EBSS for 2-4 hours).

- Group 3 (SAR405): Pre-treat cells with SAR405 (e.g., 1 μ M for 1 hour) before autophagy induction.
- Group 4 (Lysosomal Inhibition): Treat cells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2 hours of the experiment).
- Group 5 (Induction + Lysosomal Inhibition): Treat with autophagy inducer and add a lysosomal inhibitor for the last 2 hours.
- Group 6 (SAR405 + Induction + Lysosomal Inhibition): Pre-treat with SAR405, induce autophagy, and add a lysosomal inhibitor for the last 2 hours.
- Cell Lysis:
 - Wash cells twice with ice-cold PBS.
 - Lyse cells in 100-200 μ L of ice-cold RIPA buffer.
 - Scrape cells and transfer the lysate to a microcentrifuge tube.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - Denature 20-30 μ g of protein per sample by boiling in Laemmli buffer.
 - Separate proteins on a 12-15% SDS-PAGE gel.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane for 1 hour at room temperature.
 - Incubate with primary antibodies overnight at 4°C.

- Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate.
- Data Analysis:
 - Quantify band intensities for LC3-II, p62, and the loading control.
 - Autophagic flux is determined by comparing the amount of LC3-II that accumulates in the presence of the lysosomal inhibitor (Group 5) with the basal level (Group 2).
 - SAR405's effect is observed by the reduction of LC3-II accumulation in Group 6 compared to Group 5.
 - p62 levels should decrease with autophagy induction (Group 2) and this degradation will be blocked by SAR405 (Group 3) and lysosomal inhibitors (Group 4).

Protocol 2: Autophagy Flux Assay using Tandem Fluorescent mRFP-GFP-LC3 Reporter

This assay utilizes a reporter protein that fluoresces yellow (merged red and green) in non-acidic compartments like autophagosomes and red in acidic autolysosomes (due to quenching of the GFP signal).^{[5][10]} This allows for a visual and quantitative assessment of autophagosome formation versus their fusion with lysosomes.

Materials:

- Cells stably expressing the mRFP-GFP-LC3 construct.
- Complete cell culture medium.
- Starvation medium (EBSS).
- SAR405 (stock solution in DMSO).
- Hoechst 33342 for nuclear staining.

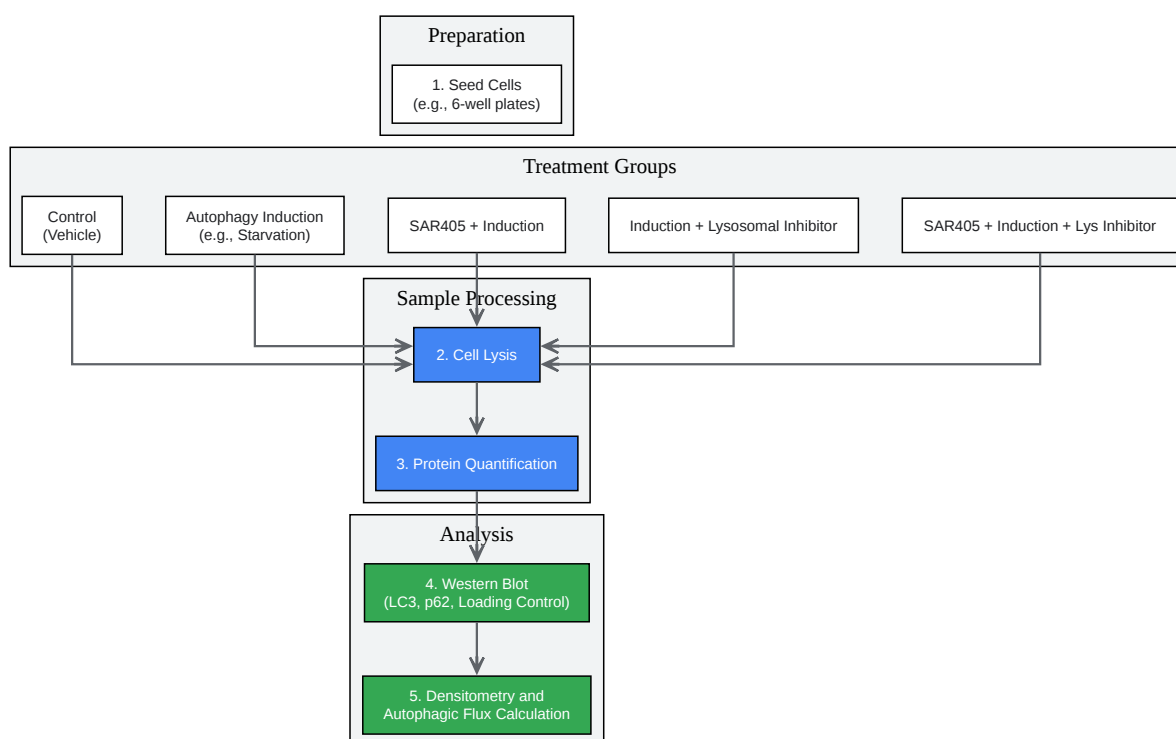
- PBS.
- Fixative (e.g., 4% paraformaldehyde).
- Mounting medium.
- Fluorescence microscope or high-content imaging system.

Procedure:

- Cell Seeding: Seed mRFP-GFP-LC3 expressing cells on glass coverslips or in imaging-compatible plates.
- Treatment:
 - Control: Incubate cells in complete medium with vehicle (DMSO).
 - Autophagy Induction: Incubate cells in EBSS for 2-4 hours.
 - SAR405 Treatment: Treat cells with SAR405 (e.g., 1 μ M) in complete medium or during starvation.
- Cell Fixation and Staining:
 - Wash cells with PBS.
 - Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
 - Wash cells three times with PBS.
 - Stain nuclei with Hoechst 33342 for 10 minutes.
 - Wash cells with PBS and mount the coverslips.
- Imaging:
 - Acquire images using a fluorescence microscope with appropriate filters for GFP (green), RFP (red), and DAPI (blue).

- Capture multiple fields of view for each condition.
- Data Analysis:
 - Count the number of green (autophagosomes) and red (autolysosomes) puncta per cell.
 - Autophagy induction should increase both yellow and red puncta.
 - SAR405 treatment will prevent the formation of new puncta, resulting in a significant decrease in both yellow and red dots compared to the induced condition.

Experimental Workflow Diagram



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Caption: Workflow for an immunoblot-based autophagy flux assay using SAR405.

Conclusion

The **SAR405 R enantiomer** is a powerful and specific inhibitor of Vps34, making it an essential tool for dissecting the autophagy pathway. The protocols and data presented here provide a

comprehensive guide for researchers to effectively utilize SAR405 in autophagy flux assays, enabling a deeper understanding of this critical cellular process and its role in health and disease.

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